Recombinant insulin human is a biopharmaceutical product produced using recombinant deoxyribonucleic acid (DNA) technology. [, ] It is a peptide hormone identical in structure and function to the insulin naturally produced by the human pancreas. [, ] This breakthrough technology has revolutionized diabetes treatment by providing a safer and more reliable source of insulin compared to the earlier methods of extracting insulin from animal sources. [, ] Recombinant insulin human plays a vital role in scientific research as a model protein and a tool for studying various cellular processes, including glucose metabolism, cell signaling, and protein engineering. []
Recombinant human insulin is a form of insulin produced through recombinant DNA technology, which allows for the synthesis of human insulin in microorganisms such as Escherichia coli and yeast. This method has revolutionized diabetes treatment by providing a reliable, high-quality source of insulin that is biochemically identical to naturally occurring human insulin. Historically, insulin was derived from animal sources, such as porcine and bovine pancreases, which sometimes led to allergic reactions in patients. The advent of recombinant technology has enabled the production of human insulin that is safer and more effective for diabetes management .
The primary source for recombinant human insulin is genetically modified microorganisms. The process typically involves inserting the human insulin gene into plasmids, which are then introduced into Escherichia coli or yeast cells. These cells are cultured to produce insulin, which is subsequently purified for medical use .
Recombinant human insulin can be classified based on its action profile:
Each type serves different therapeutic needs depending on the timing of meals and blood glucose levels .
The synthesis of recombinant human insulin involves several key steps:
The production process can be divided into two main phases:
Purification typically involves solubilization of inclusion bodies (aggregates of misfolded proteins), refolding the proteins to achieve their active conformation, and enzymatic cleavage to produce active insulin from proinsulin .
Recombinant human insulin consists of two polypeptide chains (A and B) linked by disulfide bonds. The mature form is derived from proinsulin through enzymatic cleavage that removes the C-peptide. The molecular weight of human insulin is approximately 5808 Da .
The structural integrity of recombinant human insulin is crucial for its biological activity. The correct formation of disulfide bridges between the A and B chains is essential for proper function .
The primary chemical reactions involved in the synthesis of recombinant human insulin include:
The cleavage reaction typically requires specific conditions regarding pH and temperature to ensure optimal enzyme activity. For instance, trypsin acts at a mass ratio of approximately 1:1000 relative to proinsulin .
Recombinant human insulin functions by binding to insulin receptors on target cells, facilitating glucose uptake from the bloodstream. This process involves:
The efficacy of recombinant human insulin in lowering blood glucose levels has been well-documented in clinical studies, demonstrating its effectiveness comparable to animal-derived insulins .
Relevant analyses have shown that recombinant human insulin maintains its activity over a wide range of temperatures but should be protected from extreme conditions .
Recombinant human insulin is primarily used in the treatment of diabetes mellitus types 1 and 2. Its applications include:
Furthermore, ongoing research explores its use in novel delivery methods and formulations aimed at improving patient compliance and outcomes .
Before recombinant technology, insulin therapy relied on extracts from bovine and porcine pancreases. These preparations, pioneered by Banting and Best in 1921, contained impurities causing immunogenic reactions in approximately 30% of patients, including lipodystrophy and neutralizing antibodies that impaired glucose control [1] [9]. Purity averaged only 60-70% in early commercial batches (Eli Lilly, 1923), rising to ~90% by the 1970s through acid-ethanol extraction and isoelectric precipitation techniques [4] [9]. Semisynthetic insulin emerged in the 1960s via enzymatic modification of porcine insulin (position B30 alanine→threonine), achieving human-sequence insulin but with prohibitively high production costs [9].
Table 1: Limitations of Pre-Recombinant Insulin
Type | Purity (%) | Antigenicity Risk | Primary Source |
---|---|---|---|
Crude Pancreatic Extract (1920s) | <50 | Severe | Bovine/porcine |
Acid-Ethanol Purified (1940s) | 70-80 | Moderate-High | Porcine |
Crystalline Insulin (1970s) | 90 | Low-Moderate | Porcine |
Semisynthetic Human (1980) | >95 | Low | Porcine pancreas |
Recombinant insulin became feasible through three pivotal advances:
Table 2: Recombinant DNA Technology Milestones
Year | Discovery | Key Scientists |
---|---|---|
1970 | First restriction enzyme isolated (HindII) | Smith, Wilcox, Kelley |
1972 | First recombinant DNA molecule created | Berg, Jackson, Symons |
1973 | Plasmid vector for bacterial cloning developed | Cohen, Boyer, Chang |
1978 | Synthetic human insulin expressed in E. coli | Goeddel, Itakura (Genentech) |
Commercialization required scaling laboratory success to industrial manufacturing:
Table 3: Industrial Production Timeline
Year | Company | Achievement | Technology |
---|---|---|---|
1978 | Genentech | First bacterial expression of human insulin | E. coli (A/B chains) |
1982 | Eli Lilly | Commercial launch of Humulin® | Fermentation (8,000L) |
1987 | Novo Nordisk | Yeast-derived insulin (Novolin®) | S. cerevisiae proinsulin |
1991 | Biocon | First biosimilar insulin outside patents | Pichia pastoris system |
Clinical Advantages: Recombinant insulin offered near-100% purity, eliminating antigenicity risks. Patients reported fewer injection-site reactions (<5% vs. 20-30% with animal insulin) and improved HbA1c stability due to predictable pharmacokinetics [1] [9]. The 1993 DCCT trial validated that recombinant insulin’s consistency enabled intensive glycemic control, reducing microvascular complications by 60% [1] [2].
Ethical Considerations:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7